A Comprehensive Technical Guide to the Synthesis and Characterization of Rubidium Tetraphenylborate
A Comprehensive Technical Guide to the Synthesis and Characterization of Rubidium Tetraphenylborate
This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of rubidium tetraphenylborate (RbB(C₆H₅)₄). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the fundamental principles and practical methodologies associated with this important inorganic salt. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to its preparation and analysis.
Introduction: The Significance of Rubidium Tetraphenylborate
Rubidium tetraphenylborate is a salt composed of a rubidium cation (Rb⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The tetraphenylborate anion, consisting of a central boron atom bonded to four phenyl rings, is notably large and lipophilic. This characteristic imparts low aqueous solubility to its salts with large, singly charged cations such as potassium, rubidium, and cesium.[1][2] This property is the cornerstone of its primary application in analytical chemistry: the selective precipitation and gravimetric determination of these alkali metals.[1][3] Beyond its use in quantitative analysis, rubidium tetraphenylborate also serves as a valuable tool in studying ion-pair interactions in solution and in the synthesis of specialized organoboron compounds.[1]
Synthesis of Rubidium Tetraphenylborate: A Precipitation Approach
The synthesis of rubidium tetraphenylborate is a straightforward yet elegant example of a precipitation reaction, leveraging the compound's low solubility in aqueous media. The overarching principle involves the reaction of a soluble rubidium salt with a solution of sodium tetraphenylborate, the latter being a common and commercially available reagent.[2][3]
The Underlying Chemistry
The reaction proceeds via a double displacement or metathesis reaction in an aqueous solution:
Rb⁺(aq) + NaB(C₆H₅)₄(aq) → RbB(C₆H₅)₄(s) ↓ + Na⁺(aq)
The driving force for this reaction is the formation of the sparingly soluble rubidium tetraphenylborate precipitate. The choice of the starting rubidium salt is flexible, provided it is readily soluble in water (e.g., rubidium chloride, rubidium nitrate).
Experimental Workflow: Synthesis of Rubidium Tetraphenylborate
Caption: Workflow for the synthesis of rubidium tetraphenylborate.
Detailed Experimental Protocol
Materials:
-
Rubidium chloride (RbCl) or other soluble rubidium salt
-
Sodium tetraphenylborate (NaB(C₆H₅)₄)[4]
-
Deionized water
-
Acetone
Procedure:
-
Preparation of Rubidium Salt Solution: Accurately weigh a predetermined amount of the soluble rubidium salt and dissolve it in a minimal amount of deionized water in a beaker.
-
Preparation of Sodium Tetraphenylborate Solution: Prepare a 1% (w/v) solution of sodium tetraphenylborate in deionized water.[5] It is advisable to adjust the pH of this solution to between 8 and 9 with a dilute sodium hydroxide solution to enhance its stability.[5][6]
-
Precipitation: While stirring the rubidium salt solution vigorously, slowly add the sodium tetraphenylborate solution dropwise. A white, finely crystalline precipitate of rubidium tetraphenylborate will form immediately.[5]
-
Digestion of the Precipitate: Gently heat the mixture to approximately 70°C and maintain this temperature for about 30 minutes with occasional stirring. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and minimizes impurities.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the collected precipitate several times with small portions of cold deionized water to remove any soluble impurities, such as sodium chloride. Follow this with a wash using a small amount of acetone to aid in drying.
-
Drying: Transfer the purified precipitate to a watch glass and dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of Rubidium Tetraphenylborate
A thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized rubidium tetraphenylborate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of rubidium tetraphenylborate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₀BRb | [1][7] |
| Molecular Weight | 404.7 g/mol | [1][7] |
| CAS Number | 5971-93-7 | [1][7] |
| Appearance | White crystalline solid | [2] |
| Solubility in Water | 4.4 x 10⁻⁵ mol dm⁻³ at 298.15 K (Tentative) | [8] |
Gravimetric Analysis
Gravimetric analysis serves as both a method for quantitative determination and a confirmation of the stoichiometry of the synthesized product. A known amount of a soluble rubidium salt can be reacted with an excess of sodium tetraphenylborate, and the resulting precipitate is carefully collected, dried, and weighed.[5][9] The theoretical yield can be calculated based on the initial amount of the limiting rubidium reactant, and the experimental yield provides an indication of the reaction's efficiency.
X-ray Diffraction (XRD)
Single-crystal or powder X-ray diffraction is the definitive method for determining the crystal structure of rubidium tetraphenylborate. Studies have shown that at 293 K, rubidium tetraphenylborate crystallizes in the tetragonal space group I4̄2m.[10][11][12]
Key Crystallographic Data:
-
Crystal System: Tetragonal
-
Space Group: I4̄2m
-
Unit Cell Parameters (at 293 K):
-
a = 11.212(2) Å
-
b = 11.212(2) Å
-
c = 8.098(2) Å
-
-
Molecules per unit cell (Z): 2
The crystal structure reveals that the tetraphenylborate anions are separated by rubidium cations.[10] This arrangement allows for greater freedom of movement for the anions compared to molecular crystals like tetraphenyltin.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for studying the molecular dynamics of rubidium tetraphenylborate in the solid state.[10] Temperature-dependent NMR studies have identified two primary types of motion:
-
Anisotropic reorientation of the entire tetraphenylborate anion about its center of mass.
-
Small-angle reorientations or oscillations of the phenyl rings.[10]
The onset of the reduction of the second moment in the NMR spectrum begins at a lower temperature (around 180 K) for rubidium tetraphenylborate compared to tetraphenyltin (310 K), indicating a lower energy barrier for reorientation due to the ionic nature of the crystal lattice.[10]
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to investigate the thermal stability of rubidium tetraphenylborate. These methods provide information on its decomposition temperature and any phase transitions that may occur upon heating. While specific data for rubidium tetraphenylborate is not extensively detailed in the provided search results, the thermal decomposition of related borohydrides has been studied, which can offer insights into potential decomposition pathways.[13]
Applications in Research and Development
The primary utility of rubidium tetraphenylborate stems from its ability to selectively precipitate rubidium ions, as well as other large monovalent cations.
Gravimetric Determination of Alkali Metals
The low solubility of rubidium tetraphenylborate makes it an excellent reagent for the gravimetric determination of rubidium.[1] This method is also applicable to potassium and cesium, which also form insoluble tetraphenylborate salts.[3][5] It is important to note that ammonium ions can interfere with this analysis by co-precipitating.[5]
Ion-Selective Electrodes
The tetraphenylborate anion is used in the construction of ion-selective electrodes for the potentiometric determination of various cations. The lipophilic nature of the anion facilitates its incorporation into polymeric membranes used in these sensors.
Precursor in Organometallic Chemistry
Rubidium tetraphenylborate can serve as a source of the tetraphenylborate anion in non-aqueous media for the synthesis of other organometallic complexes.[1] The tetraphenylborate anion is a weakly coordinating anion, which can be useful in stabilizing cationic organometallic species.
Safety and Handling
Rubidium Tetraphenylborate:
-
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][14]
Sodium Tetraphenylborate (precursor):
-
Toxic if swallowed.[4]
-
Causes skin and serious eye irritation.[4]
-
Handle with appropriate PPE in a well-ventilated area.[4]
Rubidium Salts (precursors):
-
Rubidium metal is highly reactive and reacts violently with water.[15][16][17] However, its salts, such as rubidium chloride, are generally stable. Standard laboratory precautions for handling inorganic salts should be followed.
Always consult the Safety Data Sheet (SDS) for each specific chemical before handling.[4][15][18]
Conclusion
Rubidium tetraphenylborate is a compound of significant interest in analytical and inorganic chemistry. Its synthesis via a straightforward precipitation reaction is both efficient and illustrative of fundamental chemical principles. A comprehensive characterization, employing techniques such as X-ray diffraction and NMR spectroscopy, confirms its structure and reveals insights into its dynamic behavior in the solid state. The primary application of rubidium tetraphenylborate remains in the quantitative analysis of alkali metals, a testament to the unique properties imparted by the large tetraphenylborate anion. Adherence to proper safety protocols is paramount when working with this and its precursor materials. This guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize rubidium tetraphenylborate in their work.
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Pajzderska, A., et al. Structure and Molecular Motions in Rubidium Tetraphenylborate. Zeitschrift für Naturforschung A, 2002. [Link]
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ResearchGate. l og T 1 versus inversetemperaturef orr ubidium tetraphenylborate;s olid linepresents the fitto(1). [Link]
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Johnson, F. J. Comparison of Gravimetric and Volumetric Sodium Tetraphenylboron Methods for Determining K2O in Fertilizers. Journal of AOAC INTERNATIONAL, 1972. [Link]
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